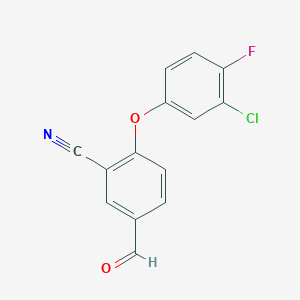![molecular formula C31H32N2O8 B8485944 5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine](/img/structure/B8485944.png)
5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-5-methyluridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is characterized by the presence of a 4,4’-dimethoxytrityl (DMT) protecting group attached to the 5’-hydroxyl group of 5-methyluridine. The DMT group is commonly used in the chemical synthesis of DNA and RNA to protect hydroxyl groups from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine typically involves the protection of the 5’-hydroxyl group of 5-methyluridine with the 4,4’-dimethoxytrityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or acetonitrile
Temperature: Room temperature to 40°C
Reaction Time: 1-2 hours
Industrial Production Methods
Industrial production of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.
Purification: Typically involves column chromatography to remove impurities and unreacted starting materials.
Quality Control: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm the purity and structure of the final product.
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine undergoes several types of chemical reactions, including:
Deprotection: Removal of the DMT group using acidic conditions, such as trichloroacetic acid in dichloromethane.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The uridine moiety can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Potassium permanganate or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products
Deprotected Nucleoside: 5-methyluridine after removal of the DMT group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Scientific Research Applications
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
DNA/RNA Synthesis: Used as a building block in the chemical synthesis of oligonucleotides for research and therapeutic purposes.
Antiviral and Anticancer Research: Investigated for its potential use in developing antiviral and anticancer agents.
Molecular Biology: Utilized in the study of nucleic acid interactions and mechanisms of action.
Biotechnology: Employed in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 5’-O-(4,4’-dimethoxitrityl)-5-methyluridine primarily involves its role as a protected nucleoside in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during the stepwise addition of nucleotides, preventing unwanted side reactions. Upon completion of the synthesis, the DMT group is removed under acidic conditions, revealing the free hydroxyl group for further reactions or applications.
Comparison with Similar Compounds
Similar Compounds
- 5’-O-(4,4’-dimethoxitrityl)-2’-deoxyuridine
- 5’-O-(4,4’-dimethoxitrityl)-N1-methylpseudouridine
- 5’-O-(4,4’-dimethoxitrityl)thymidine
Uniqueness
5’-O-(4,4’-dimethoxitrityl)-5-methyluridine is unique due to the presence of the 5-methyl group on the uridine moiety, which can influence its chemical properties and interactions. This modification can affect the stability and binding affinity of the resulting oligonucleotides, making it a valuable tool in nucleic acid research and therapeutic development.
Properties
Molecular Formula |
C31H32N2O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C31H32N2O8/c1-19-17-33(30(37)32-28(19)36)29-27(35)26(34)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,34-35H,18H2,1-3H3,(H,32,36,37)/t25-,26-,27-,29-/m1/s1 |
InChI Key |
SWYBMSHCUZGERH-LTGLEFCMSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-cyclopropyl-2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8485899.png)


![4-[(5-Phenylpentyl)amino]benzoic acid](/img/structure/B8485934.png)





![5-iodo-3-[(R) 1-(2.6-dichloro-3-fluoro-phenyl)-ethoxy]-pyridin-2-ylamine](/img/structure/B8485963.png)
![1-(Bicyclo[2.2.1]heptan-1-yl)thiourea](/img/structure/B8485970.png)

